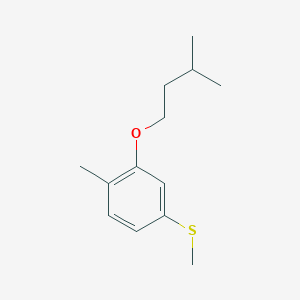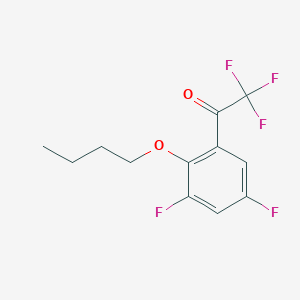![molecular formula C13H18O2 B7994301 4-[(n-Pentyloxy)methyl]benzaldehyde](/img/structure/B7994301.png)
4-[(n-Pentyloxy)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(n-Pentyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H18O2. It is characterized by a benzaldehyde core substituted with a pentyloxy group at the para position. This compound is typically a colorless to pale yellow liquid with a distinct aromatic odor. It is used in various chemical syntheses and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-[(n-Pentyloxy)methyl]benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with n-pentanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to promote the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign catalysts and solvents, is also gaining traction in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(n-Pentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-[(n-Pentyloxy)methyl]benzoic acid.
Reduction: 4-[(n-Pentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(n-Pentyloxy)methyl]benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to alterations in cellular processes. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function .
Comparaison Avec Des Composés Similaires
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pentyloxy group.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a pentyloxy group.
4-Hydroxybenzaldehyde: Contains a hydroxy group instead of a pentyloxy group.
Uniqueness: 4-[(n-Pentyloxy)methyl]benzaldehyde is unique due to its pentyloxy substitution, which imparts distinct physical and chemical properties.
Propriétés
IUPAC Name |
4-(pentoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-9-15-11-13-7-5-12(10-14)6-8-13/h5-8,10H,2-4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCSPFUNWFOPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(n-Hexyloxy)methyl]thiophenol](/img/structure/B7994224.png)




![2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7994275.png)
![1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994293.png)


![2-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B7994314.png)

![1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7994330.png)

